molecular formula C12H16NO4P B12586371 Phosphoric acid, (R)-cyanophenylmethyl diethyl ester CAS No. 604808-44-8

Phosphoric acid, (R)-cyanophenylmethyl diethyl ester

Katalognummer: B12586371
CAS-Nummer: 604808-44-8
Molekulargewicht: 269.23 g/mol
InChI-Schlüssel: LCMRIJVMOAIQRA-LBPRGKRZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phosphoric acid, ®-cyanophenylmethyl diethyl ester, is an organic compound that belongs to the class of phosphoric acid esters. These esters are characterized by the presence of a phosphoric acid group bonded to an organic moiety. This particular compound is notable for its unique structure, which includes a cyanophenylmethyl group and two diethyl ester groups. Phosphoric acid esters are widely used in various fields due to their versatile chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of phosphoric acid, ®-cyanophenylmethyl diethyl ester typically involves the esterification of phosphoric acid with the corresponding alcohols. One common method is the reaction of phosphoric acid with ®-cyanophenylmethanol and diethyl alcohol under acidic conditions. The reaction is usually catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated to facilitate the esterification process, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of phosphoric acid esters often involves continuous processes to ensure high yield and purity. The raw materials are fed into a reactor where they undergo esterification under controlled temperature and pressure conditions. The product is then separated from the reaction mixture using techniques such as distillation or extraction. Industrial production methods are designed to be efficient and cost-effective, ensuring a consistent supply of high-quality phosphoric acid esters .

Analyse Chemischer Reaktionen

Types of Reactions

Phosphoric acid, ®-cyanophenylmethyl diethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphoric acid derivatives, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted phosphoric acid esters .

Wissenschaftliche Forschungsanwendungen

Phosphoric acid, ®-cyanophenylmethyl diethyl ester has several applications in scientific research:

Wirkmechanismus

The mechanism of action of phosphoric acid, ®-cyanophenylmethyl diethyl ester involves its interaction with specific molecular targets. The compound can act as a phosphorylating agent, transferring its phosphoric acid group to other molecules. This process is crucial in various biochemical pathways, including signal transduction and energy metabolism. The molecular targets and pathways involved depend on the specific application and the biological context .

Vergleich Mit ähnlichen Verbindungen

Phosphoric acid, ®-cyanophenylmethyl diethyl ester can be compared with other similar compounds, such as:

  • Phosphoric acid, methyl diethyl ester
  • Phosphoric acid, ethyl diethyl ester
  • Phosphoric acid, phenyl diethyl ester

These compounds share similar chemical properties but differ in their specific functional groups. The presence of the cyanophenylmethyl group in phosphoric acid, ®-cyanophenylmethyl diethyl ester makes it unique and may confer distinct chemical and biological properties .

Eigenschaften

CAS-Nummer

604808-44-8

Molekularformel

C12H16NO4P

Molekulargewicht

269.23 g/mol

IUPAC-Name

[(R)-cyano(phenyl)methyl] diethyl phosphate

InChI

InChI=1S/C12H16NO4P/c1-3-15-18(14,16-4-2)17-12(10-13)11-8-6-5-7-9-11/h5-9,12H,3-4H2,1-2H3/t12-/m0/s1

InChI-Schlüssel

LCMRIJVMOAIQRA-LBPRGKRZSA-N

Isomerische SMILES

CCOP(=O)(OCC)O[C@@H](C#N)C1=CC=CC=C1

Kanonische SMILES

CCOP(=O)(OCC)OC(C#N)C1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.